

Application Notes and Protocols for Studying Insulin Secretion Pathways with Pegapamodutide

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Compound of Interest

Compound Name: Pegapamodutide

Cat. No.: B10832559

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These application notes provide a comprehensive overview of **pegapamodutide**, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor co-agonist, and its utility in the investigation of insulin secretion pathways. The provided protocols offer detailed methodologies for key experiments to assess its effects on pancreatic β -cell function.

Introduction to Pegapamodutide

Pegapamodutide (also known as OPK-88003) is a long-acting synthetic analog of oxyntomodulin that acts as a co-agonist for both the GLP-1 and glucagon receptors.^[1] This dual agonism offers a multifaceted approach to glycemic control and weight management. Activation of the GLP-1 receptor on pancreatic β -cells potentiates glucose-stimulated insulin secretion (GSIS), enhances β -cell proliferation, and inhibits apoptosis.^[2] The co-activation of the glucagon receptor is thought to contribute to weight loss and may have additional effects on glucose metabolism. While detailed preclinical data on its direct effects on insulin secretion are not extensively published, the clinical trial results for **pegapamodutide** in type 2 diabetes and obesity demonstrate significant improvements in glycemic control, suggesting a profound impact on insulin pathways.^{[3][4][5]}

Data Presentation

The following tables summarize the clinical trial data for **pegapamodutide** (OPK-88003) from a Phase IIb dose-escalation study in patients with type 2 diabetes and obesity.[3][4][5]

Table 1: Glycemic Control in Modified Intent-to-Treat (mITT) Population at 30 Weeks

Parameter	Pegapamodutide (OPK-88003)	Placebo	p-value
Mean Change in HbA1c from Baseline	-1.30%	-0.09%	<0.0001
Patients Achieving HbA1c ≤6.5%	50%	13.8%	0.0008

Table 2: Weight Management in Modified Intent-to-Treat (mITT) Population at 30 Weeks

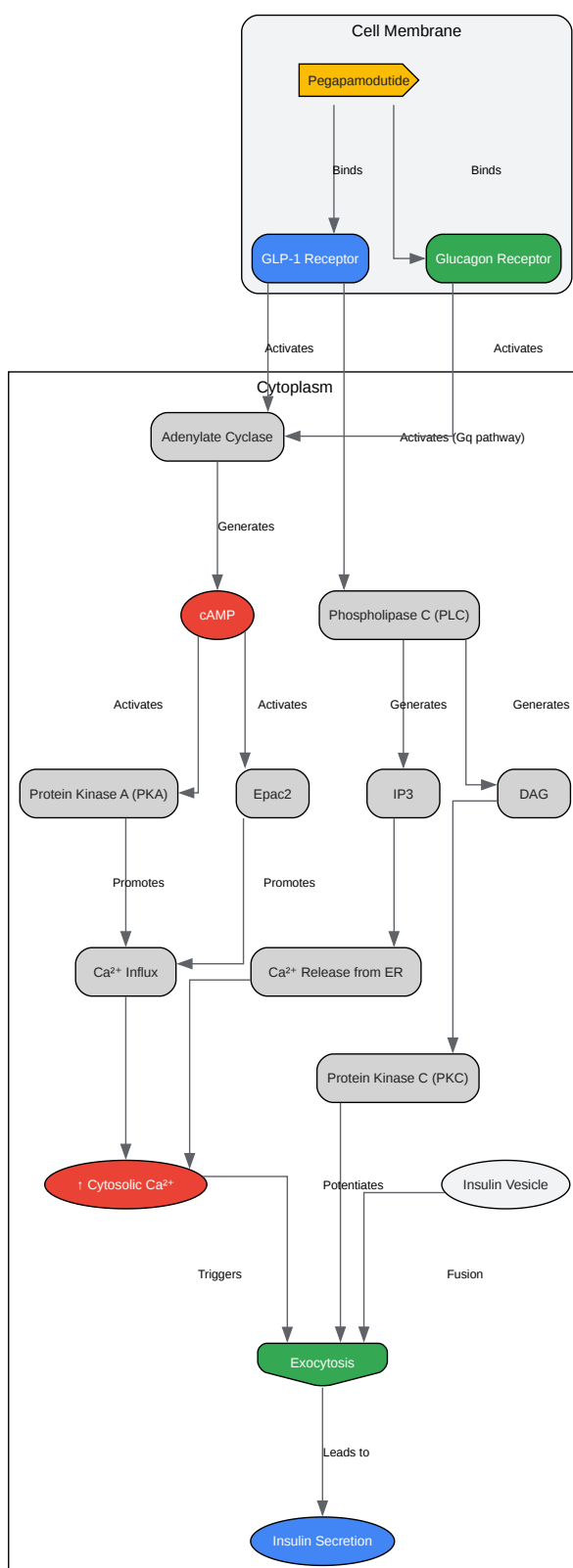
Parameter	Pegapamodutide (OPK-88003)	Placebo	p-value
Mean Weight Loss from Baseline	-4.4 kg	-1.8 kg	0.01
Patients Achieving ≥5% Body Weight Loss	~38%	13%	0.008

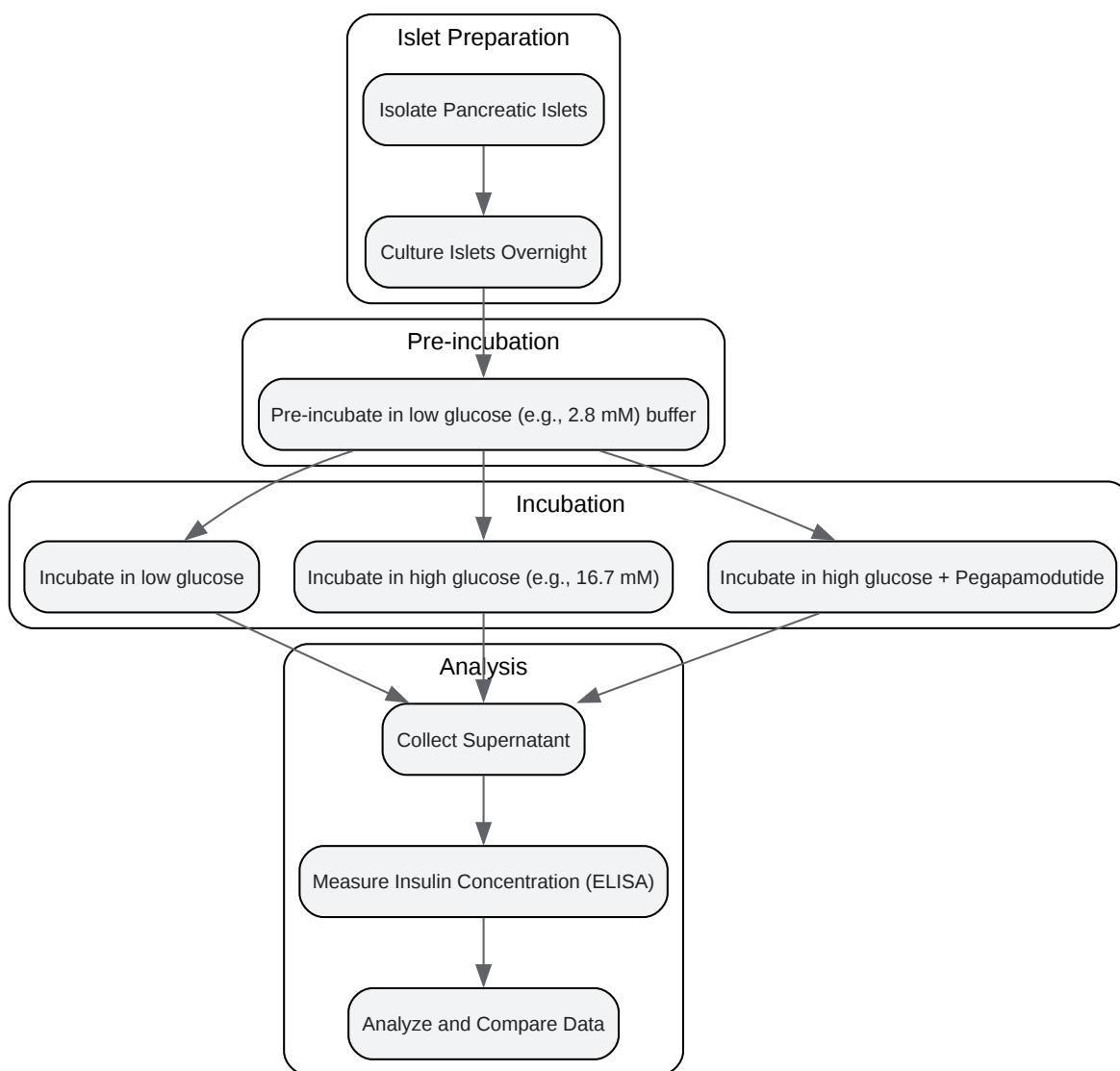
Table 3: Glycemic Control and Weight Loss in Per-Protocol Population at 30 Weeks

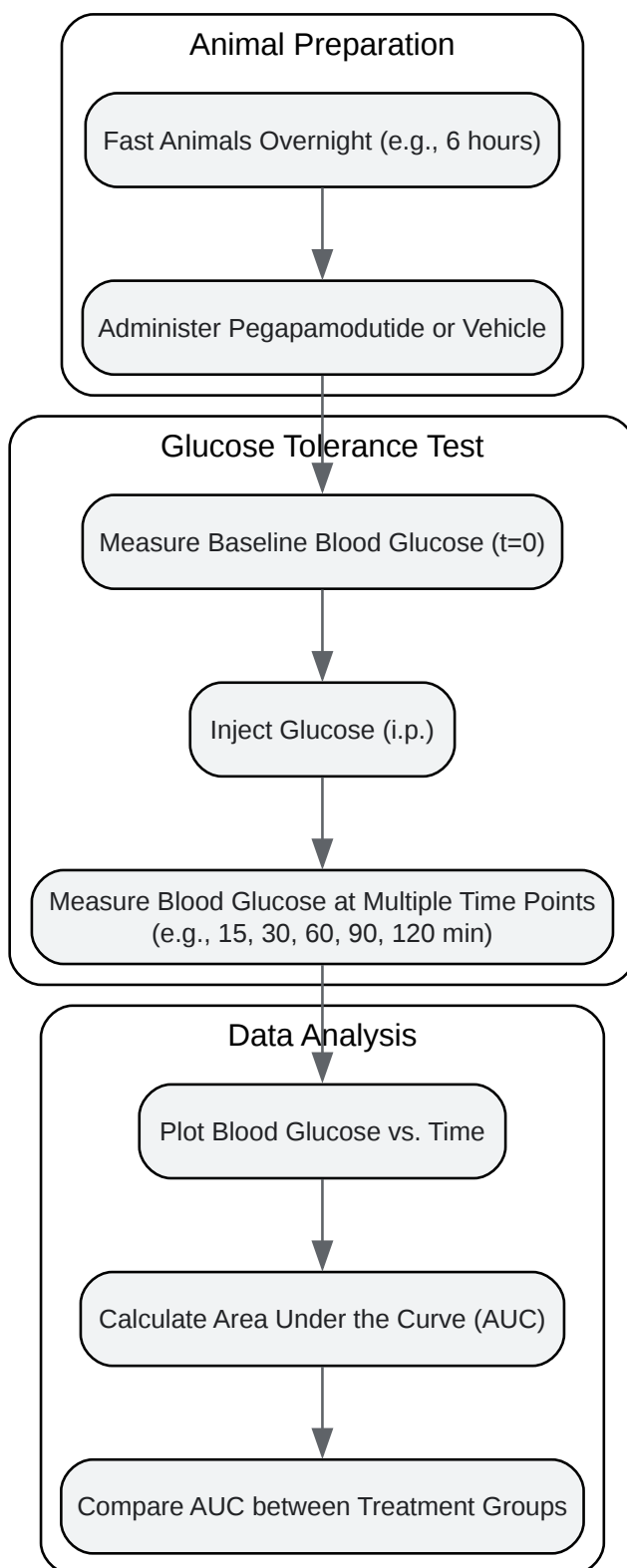
Parameter	Pegapamodutide (OPK-88003)	Placebo
Mean Change in HbA1c from Baseline	-1.47%	-0.25%
Mean Weight Loss from Baseline	-5.5 kg	-1.9 kg

Signaling Pathways

The dual agonism of **pegapamodutide** on the GLP-1 and glucagon receptors activates distinct but complementary signaling cascades within pancreatic β -cells, ultimately leading to enhanced insulin secretion.







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